molecular formula C16H14N2O3S2 B2698738 N-(2-methylbenzo[d]thiazol-6-yl)-4-(methylsulfonyl)benzamide CAS No. 849685-78-5

N-(2-methylbenzo[d]thiazol-6-yl)-4-(methylsulfonyl)benzamide

Cat. No.: B2698738
CAS No.: 849685-78-5
M. Wt: 346.42
InChI Key: QRJSZYFZHGUJNG-UHFFFAOYSA-N
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Description

N-(2-methylbenzo[d]thiazol-6-yl)-4-(methylsulfonyl)benzamide is a compound that belongs to the class of benzothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylbenzo[d]thiazol-6-yl)-4-(methylsulfonyl)benzamide typically involves the reaction of 2-methylbenzothiazole with 4-(methylsulfonyl)benzoyl chloride under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and reaction time. Additionally, purification techniques such as recrystallization or column chromatography may be employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-methylbenzo[d]thiazol-6-yl)-4-(methylsulfonyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-methylbenzo[d]thiazol-6-yl)-4-(methylsulfonyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-6-methylbenzothiazole: Another benzothiazole derivative with similar structural features.

    N-(2-methylbenzo[d]thiazol-6-yl)propionamide: A related compound with a different substituent on the benzamide moiety.

    N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)cinnamamide: A compound with a similar sulfonyl group but different overall structure.

Uniqueness

N-(2-methylbenzo[d]thiazol-6-yl)-4-(methylsulfonyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methylsulfonyl group and benzothiazole core make it a versatile compound for various applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

N-(2-methyl-1,3-benzothiazol-6-yl)-4-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3S2/c1-10-17-14-8-5-12(9-15(14)22-10)18-16(19)11-3-6-13(7-4-11)23(2,20)21/h3-9H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRJSZYFZHGUJNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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